8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a pyrrolo[2,3-d]pyrimidine core fused with a pyridine ring (as inferred from structural analogs in ). The 4-fluorophenyl and phenyl substituents at positions 7 and 5, respectively, likely enhance its lipophilicity and binding affinity to hydrophobic targets.
Properties
Molecular Formula |
C25H23FN4O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
8-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C25H23FN4O2/c26-19-6-8-20(9-7-19)30-16-21(18-4-2-1-3-5-18)22-23(27-17-28-24(22)30)29-12-10-25(11-13-29)31-14-15-32-25/h1-9,16-17H,10-15H2 |
InChI Key |
XSIVREZXRVTFPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors such as 4-fluoroaniline and phenylacetonitrile. The spirocyclic framework is then introduced through a cyclization reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its unique structural properties. It serves as a building block for synthesizing more complex heterocyclic compounds. Its spirocyclic framework enhances its stability and reactivity, making it an interesting candidate for further chemical modifications and applications.
Biology
Biologically, 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets suggests it may play a role in drug development aimed at treating various diseases by modulating enzyme activity.
Medicine
In medicinal applications, the compound is explored for its therapeutic potential against cancer and infectious diseases. Preliminary studies indicate that it possesses antiproliferative properties, making it a promising candidate for anticancer drug development. Its mechanism of action likely involves the inhibition of specific molecular targets related to tumor growth and survival.
Industrial Applications
The compound can also be utilized in industrial settings as a precursor for synthesizing advanced materials such as polymers and nanomaterials. Its distinctive structure allows for the development of materials with tailored properties, including enhanced mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired therapeutic effects. The compound’s ability to bind to these targets is influenced by its structural features, including the presence of the fluorophenyl and pyrrolo[2,3-d]pyrimidine moieties.
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives
Key Observations :
- The target compound’s 1,4-dioxa spiro system differs from sulfur-containing analogs (e.g., 1-thia-4,8-diazaspiro[4.5]decane in ), which may alter electronic properties and metabolic pathways.
- Pyrido-fused analogs () lack spirocyclic systems but share the pyrrolo[2,3-d]pyrimidine core, highlighting the target’s unique conformational constraints.
Spirocyclic Derivatives with Heteroatom Variations
Table 2: Spirocyclic System Comparisons
Key Observations :
- Oxygen-rich spiro systems (e.g., 1,4-dioxa) in the target compound and ’s analog may improve aqueous solubility compared to nitrogen- or sulfur-dominated systems.
- Trifluoromethyl-substituted diazaspiro compounds () demonstrate the impact of electron-withdrawing groups on binding to hydrophobic enzyme pockets.
Substituent-Driven Functional Differences
- 4-Fluorophenyl vs. Other Aromatic Groups: The target’s 4-fluorophenyl group (vs.
- Spiro Ring Modifications: The absence of a carbonyl group (cf.
Biological Activity
The compound 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core structure with additional substituents that enhance its biological activity. The presence of a fluorophenyl group is notable for its influence on the compound's pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN5O2 |
| Molecular Weight | 397.43 g/mol |
| IUPAC Name | 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Studies have indicated that it may act as an inhibitor of specific kinases, such as Focal Adhesion Kinase (FAK) and Protein Kinase B (PKB), which are crucial in regulating cell growth and survival.
- Inhibition of FAK : Research has shown that derivatives related to the pyrrolo[2,3-d]pyrimidine structure can inhibit FAK activity, leading to reduced cell migration and invasion in cancer models. For instance, a derivative demonstrated significant tumor growth inhibition in xenograft models by targeting the FAK signaling pathway .
- PKB Inhibition : Compounds with similar structures have been identified as ATP-competitive inhibitors of PKB, showing high selectivity over other kinases. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy .
Biological Activity and Pharmacological Effects
The biological activity of 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has been evaluated through various assays:
- Antitumor Activity : Several studies have reported that compounds with similar structures exhibit potent antitumor effects in vitro and in vivo. For example, one study found that a related compound inhibited tumor growth by 78.6% compared to controls .
- Cell Viability Assays : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity at nanomolar concentrations. The mechanism involves modulation of key signaling pathways associated with cell survival and apoptosis.
Case Studies
- Tumor Xenograft Models : In studies using xenograft models of hepatocellular carcinoma (HCC), compounds based on the pyrrolo[2,3-d]pyrimidine scaffold showed substantial inhibition of tumor growth without significant toxicity to normal tissues .
- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for these compounds, suggesting potential for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
